苯扎米尔

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Benzamil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a selective and potent blocker of sodium-calcium and sodium-hydrogen channels, which are crucial for maintaining cellular ion homeostasis . Benzamil inhibits the mechanosensitive cation-selective channel in Xenopus laevis oocytes, demonstrating its ability to modulate ion transport across cell membranes .

Cellular Effects

Benzamil exerts profound effects on various types of cells and cellular processes. In osteosarcoma cells, benzamil induces apoptosis by reducing the expression of cell surface integrins and suppressing the phosphorylation and activation of focal adhesion kinase and signal transducer and activator of transcription 3 . Additionally, benzamil compromises mitochondrial function and ATP production, leading to decreased cell viability .

Molecular Mechanism

At the molecular level, benzamil exerts its effects through several mechanisms. It binds to and inhibits sodium-calcium and sodium-hydrogen exchange channels, disrupting ion homeostasis . In osteosarcoma cells, benzamil inhibits integrin/focal adhesion kinase/signal transducer and activator of transcription 3 signaling pathways, triggering mitochondrial dysfunction and ATP depletion . This results in the induction of apoptosis and reduced cell viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzamil can change over time. Benzamil’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzamil can induce apoptosis in osteosarcoma cells within 24 hours of treatment

Dosage Effects in Animal Models

The effects of benzamil vary with different dosages in animal models. Higher doses of benzamil have been associated with increased cytotoxicity and apoptosis in osteosarcoma cells . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated in animal studies to determine the optimal therapeutic dosage.

Metabolic Pathways

Benzamil is involved in metabolic pathways that regulate ion transport and cellular homeostasis. It interacts with enzymes and cofactors that modulate sodium-calcium and sodium-hydrogen exchange channels . These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function.

Transport and Distribution

Benzamil is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation can impact its activity and function. Benzamil’s ability to inhibit sodium-calcium and sodium-hydrogen exchange channels suggests that it may be localized to regions with high ion transport activity .

Subcellular Localization

The subcellular localization of benzamil is critical for its activity and function. Benzamil may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its inhibition of sodium-calcium and sodium-hydrogen exchange channels indicates that it may be localized to the plasma membrane or other ion-transporting organelles .

准备方法

化学反应分析

苯扎米尔会发生各种化学反应,包括:

氧化: 在特定条件下,苯扎米尔可以被氧化形成不同的氧化产物。

还原: 它也可以发生还原反应,尽管这些反应不太常见。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用的特定条件和试剂 .

相似化合物的比较

属性

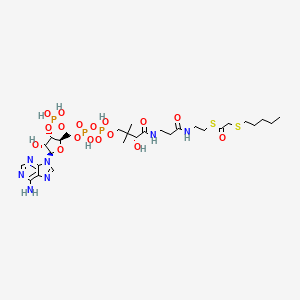

IUPAC Name |

3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN7O/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDROGADUISDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183179 | |

| Record name | Benzamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2898-76-2 | |

| Record name | Benzamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04659UUJ94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of benzamil hydrochloride?

A1: Benzamil hydrochloride primarily acts by blocking epithelial sodium channels (ENaCs) [, , ]. It exhibits a higher potency for ENaCs compared to amiloride [, ].

Q2: How does benzamil hydrochloride affect sodium transport in epithelial cells?

A2: By blocking ENaCs, benzamil hydrochloride inhibits the entry of sodium ions (Na+) into epithelial cells. This inhibition disrupts the electrochemical gradient across the epithelium, ultimately affecting various physiological processes, including fluid transport and blood pressure regulation [, , ].

Q3: Besides ENaCs, does benzamil hydrochloride interact with other molecular targets?

A3: Yes, research suggests that benzamil hydrochloride can also inhibit Na+/Ca2+ exchangers (NCXs) at higher concentrations [, ]. It also displays inhibitory activity on H+, K+-ATPases [].

Q4: How does benzamil hydrochloride’s inhibition of Na+/Ca2+ exchangers affect cardiac function?

A4: In a rat model of calcium paradox-induced myocardial dysfunction, benzamil hydrochloride protected the heart from damage caused by calcium depletion and repletion. This protective effect is attributed to the inhibition of NCX, suggesting a potential role in mitigating cardiac injury [].

Q5: How does the inhibition of sodium channels in the brain by benzamil hydrochloride relate to blood pressure regulation?

A5: Central administration of benzamil hydrochloride attenuates several forms of salt-sensitive hypertension in animal models. This effect is linked to the inhibition of sodium channels in the brain, suggesting that these channels play a crucial role in mediating sodium-dependent hypertension [, , ].

Q6: What is the molecular formula and weight of benzamil hydrochloride?

A6: The molecular formula of benzamil hydrochloride is C16H18ClN7O • HCl, and its molecular weight is 392.28 g/mol.

Q7: Are there any studies investigating the stability of benzamil hydrochloride in various formulations?

A7: While specific stability data for various formulations were not provided in the research articles, they highlight that benzamil hydrochloride administered via nasal spray or intracerebroventricular infusion effectively inhibits sodium transport in relevant tissues [, , ].

Q8: How do structural modifications of amiloride lead to the development of benzamil hydrochloride and how do these modifications affect its activity?

A8: Benzamil hydrochloride is a benzyl-substituted analog of amiloride. The addition of the benzyl group significantly increases its potency for ENaCs compared to amiloride [, , ].

Q9: Do different amiloride analogs exhibit varying effects on blood pressure, and how does this relate to their selectivity for specific molecular targets?

A9: Yes, studies comparing the effects of benzamil hydrochloride, dimethyl amiloride, and 3,4-dichlorobenzamil suggest that their antihypertensive effects are likely mediated by inhibition of Na+/Ca2+ exchange rather than Na+ channels in the brain [].

Q10: What is the duration of action of benzamil hydrochloride compared to amiloride in inhibiting nasal potential difference (PD) in cystic fibrosis patients?

A10: In a clinical study, benzamil hydrochloride demonstrated a significantly longer duration of action (approximately 2.5 times longer) compared to amiloride in inhibiting nasal PD in cystic fibrosis patients [].

Q11: How effective is benzamil hydrochloride in attenuating salt-induced hypertension in animal models?

A11: Benzamil hydrochloride effectively attenuates salt-induced hypertension in various animal models, including Dahl salt-sensitive rats and DOCA-salt treated rats, when administered centrally [, , , ].

Q12: What is the effect of benzamil hydrochloride on the chorda tympani nerve response to sodium chloride in rats?

A12: Benzamil hydrochloride significantly reduces the chorda tympani nerve response to sodium chloride, specifically the component mediated by epithelial sodium channels [, ].

Q13: What is the safety profile of benzamil hydrochloride based on preclinical studies?

A14: While the provided articles did not explicitly discuss the detailed safety profile, they mention that benzamil hydrochloride administered centrally at low doses was effective in reducing blood pressure in animal models with minimal or no effects on water and sodium balance [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)

![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)

![3-Amino-2-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1198329.png)

![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)